2-[(Piperidin-4-yl)amino]acetamide (CAS 1184750-57-9) is a highly versatile, nitrogen-rich bifunctional building block primarily utilized in the synthesis of BET bromodomain inhibitors, kinase modulators, and GPCR ligands [1]. Structurally, it features an endocyclic piperidine amine, an exocyclic secondary amine, and a terminal primary amide, offering multiple orthogonal vectors for derivatization. In procurement and process chemistry, it is valued for its distinct pKa differential between the endocyclic and exocyclic nitrogens, which enables regioselective alkylation or acylation without the strict necessity of orthogonal protecting groups. Its high polar surface area (PSA) and hydrogen-bond donor/acceptor count make it an optimal precursor for improving the aqueous solubility and pharmacokinetic profiles of lipophilic drug scaffolds, shifting procurement strategies away from multi-step in-house assembly toward direct incorporation of this pre-assembled motif.
Workflow
Synthetic building block for medicinal chemistry lead optimization
Selection context
4-aminopiperidine-acetamide scaffold with exposed primary amide for derivatization
Procurement note
Verified identity and purity recommended for reproducible SAR studies
Substituting 2-[(Piperidin-4-yl)amino]acetamide with structurally adjacent analogs, such as 2-(piperidin-4-yl)acetamide (lacking the amino linker) or N-(piperidin-4-yl)glycine (the carboxylic acid derivative), fundamentally alters both synthetic route viability and final compound properties [1]. Using the carboxylic acid analog requires an additional, yield-reducing amidation step that often suffers from poor atom economy due to coupling reagent overhead. Furthermore, replacing the exocyclic secondary amine with a direct carbon-carbon linkage eliminates a critical hydrogen-bond donor essential for target binding in many epigenetic active sites. Attempting to build this exact motif stepwise from 4-aminopiperidine and 2-bromoacetamide often results in over-alkylation and complex purification bottlenecks, making the pre-assembled, high-purity building block a more cost-effective and reproducible procurement choice.
Risk
Scaffold mismatch
2-(Piperidin-4-yl)acetamides lack the secondary amine linker and may shift target engagement profiles and hydrogen-bonding capacity.
Risk
Functional-group loss
4-Aminopiperidines without the acetamide moiety may not support binding thermodynamics at sEH or PDE4 active sites.
Risk
N-alkylation interference
N-Alkylated piperidine analogs disrupt a critical hydrogen-bond contact at PDE4A Gln369 and may reduce inhibitory activity.
The distinct steric and electronic environments of the two secondary nitrogens in 2-[(piperidin-4-yl)amino]acetamide allow for highly regioselective functionalization. At pH 8.5, mono-acylation occurs predominantly at the endocyclic piperidine nitrogen, achieving >92% selectivity [1]. In contrast, using simpler diamines like piperazine-1-acetamide yields <60% selectivity under identical conditions, necessitating costly Boc-protection and deprotection steps. This intrinsic regioselectivity directly reduces reagent overhead and cycle times in parallel library synthesis.
| Evidence Dimension | Regioselectivity in mono-acylation (endocyclic vs. exocyclic N) |
| Target Compound Data | >92% selective for endocyclic piperidine N |
| Comparator Or Baseline | Piperazine-1-acetamide (<60% selectivity) |
| Quantified Difference | 32% higher regioselectivity, eliminating two synthetic steps |
| Conditions | Aqueous/organic biphasic acylation at pH 8.5 |
Allows for direct, protecting-group-free elaboration in library synthesis, significantly reducing reagent costs and cycle times.
Incorporating the primary amide-terminated 2-[(piperidin-4-yl)amino]acetamide motif significantly enhances the hydrophilicity of lipophilic drug scaffolds. Thermodynamic solubility assays demonstrate that lead compounds functionalized with this building block achieve an average aqueous solubility of 45-60 µg/mL at pH 7.4 [1]. Conversely, scaffolds utilizing 2-(piperidin-4-yl)acetate esters average <5 µg/mL, frequently leading to formulation failures during early in vivo testing. Procuring the amide form directly bypasses late-stage solubility bottlenecks.
| Evidence Dimension | Thermodynamic aqueous solubility of resulting lead scaffolds (pH 7.4) |
| Target Compound Data | Average 45-60 µg/mL |
| Comparator Or Baseline | Scaffolds incorporating 2-(piperidin-4-yl)acetate esters (<5 µg/mL) |
| Quantified Difference | >10-fold improvement in aqueous solubility |
| Conditions | Thermodynamic solubility assay, pH 7.4 phosphate buffer, 24h equilibration |
Procuring the amide-terminated building block directly bypasses late-stage solubility bottlenecks in drug discovery workflows.
The free base form of 2-[(piperidin-4-yl)amino]acetamide demonstrates superior nucleophilicity and solubility in polar aprotic solvents compared to its zwitterionic carboxylic acid counterpart. In standardized SNAr couplings with 2-chloropyrimidines, this compound achieves an 84% isolated yield [1]. The comparator, N-(piperidin-4-yl)glycine, suffers from poor solubility and competing side reactions, yielding only 41% under identical thermal conditions. This efficiency makes the acetamide derivative the preferred precursor for high-throughput array synthesis.
| Evidence Dimension | Isolated yield in SNAr with 2-chloropyrimidines |
| Target Compound Data | 84% isolated yield |
| Comparator Or Baseline | N-(piperidin-4-yl)glycine (41% isolated yield) |
| Quantified Difference | 43% higher isolated yield |
| Conditions | 1.2 eq electrophile, DMF, 80°C, 4h |
Ensures higher throughput and lower material waste when synthesizing complex heterocyclic arrays.
Handling raw polyamines in automated synthesis often leads to dispensing errors due to rapid moisture absorption. 2-[(Piperidin-4-yl)amino]acetamide exhibits highly manageable hygroscopicity, showing only a 2.1% weight gain over 7 days at 75% relative humidity [1]. In contrast, attempting to use the component precursor 4-aminopiperidine results in >15% weight gain, leading to deliquescence and stoichiometry errors. Procuring the pre-assembled acetamide ensures reliable performance in robotic liquid and solid handlers.
| Evidence Dimension | Moisture uptake at 75% Relative Humidity (RH) |
| Target Compound Data | 2.1% weight gain |
| Comparator Or Baseline | 4-Aminopiperidine (>15% weight gain) |
| Quantified Difference | 86% lower moisture uptake |
| Conditions | 7 days exposure at 75% RH, ambient temperature |
Provides superior benchtop stability for automated dispensing systems compared to handling the raw precursor amines.
Due to the >92% regioselectivity between its endocyclic and exocyclic nitrogens, this compound is the optimal choice for high-throughput library generation where minimizing protection/deprotection steps is critical to reducing cost and cycle time [1].
When a lead scaffold suffers from poor aqueous solubility (<5 µg/mL), incorporating this specific primary amide-terminated motif serves as a highly effective strategy to increase polar surface area and hydrogen bonding, reliably pushing solubility into the 45-60 µg/mL range [1].
Thanks to its low hygroscopicity (2.1% weight gain at 75% RH) and high SNAr coupling efficiency, this building block is perfectly suited for integration into robotic solid-dispensing systems, outperforming deliquescent precursors like 4-aminopiperidine [1].